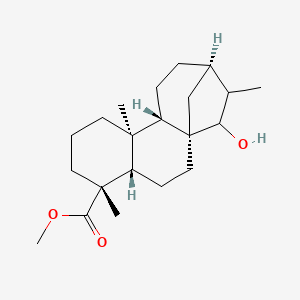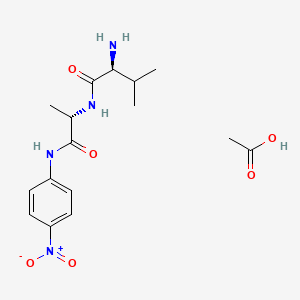![molecular formula C6H2N4O2 B561322 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene CAS No. 107116-57-4](/img/structure/B561322.png)
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple heteroatoms, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of intermediate compounds through nucleophilic substitution or condensation reactions, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Advanced techniques such as continuous flow reactors may also be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as high-energy density materials and polymers
作用机制
The mechanism by which 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
相似化合物的比较
Similar Compounds
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Pyrrolo[2,3-f]indazole derivatives: Used as modulators for treating alpha-1-antitrypsin deficiency.
Uniqueness
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
107116-57-4 |
|---|---|
分子式 |
C6H2N4O2 |
分子量 |
162.108 |
IUPAC 名称 |
di[1,2]oxazolo[4,3-a:4/',3/'-e]pyrazine |
InChI |
InChI=1S/C6H2N4O2/c1-3-6(12-7-1)9-5-4(8-3)2-11-10-5/h1-2H |
InChI 键 |
SWUVCAXVUOTRPK-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NO1)N=C3C(=N2)C=NO3 |
同义词 |
Diisoxazolo[3,4-b:4,5-e]pyrazine (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)




![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)


